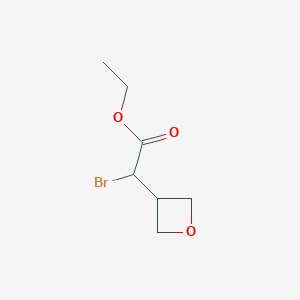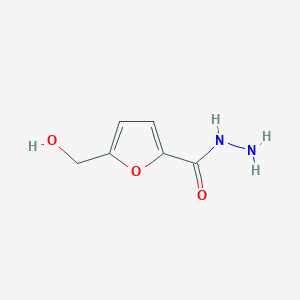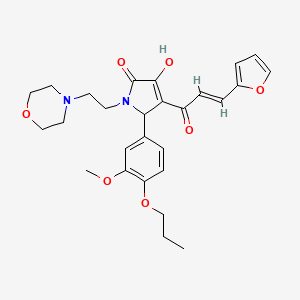
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C27H32N2O7 and a molecular weight of 496.561.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C27H32N2O71. However, without more specific information or a visual diagram, it’s difficult to provide a detailed analysis of its structure.
Chemical Reactions Analysis
I couldn’t find any specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely defined by its molecular structure. It has a molecular weight of 496.561. However, without more specific information, it’s difficult to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrrole derivatives, including the study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation processes. This compound, similar in structure to the requested molecule, has been analyzed using spectroscopic methods (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations. Studies have detailed the molecular electrostatic potential surface (MEP), natural bond orbital (NBO) interactions, and vibrational analyses, indicating the compound's potential for forming dimer structures with multiple interactions (Singh et al., 2014).
Computational Study Insights
The computational study of EFADPC offers insights into the molecule's electronic structure, suggesting its utility in further chemical reactions to synthesize heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. The quantum theory of atoms in molecules (QTAIM) and experimental data provide a comprehensive understanding of the molecule's reactive sites, paving the way for its application in diverse chemical syntheses (Singh et al., 2014).
Potential Biological Activities
While direct studies on the specific biological activities of "(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one" are not available, related research on pyrrole derivatives hints at the potential for exploring such molecules in biological contexts. For instance, the molecular docking study of novel synthesized pyrazole derivatives, which share structural similarities with the requested compound, indicated antimicrobial activities against Staphylococcus aureus and Escherichia coli, showcasing the potential for antimicrobial application of similar compounds (Khumar et al., 2018).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety hazards if improperly handled1.
Direcciones Futuras
The future directions of research involving this compound are not specified in the available resources.
Propiedades
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O7/c1-3-14-36-22-9-6-19(18-23(22)33-2)25-24(21(30)8-7-20-5-4-15-35-20)26(31)27(32)29(25)11-10-28-12-16-34-17-13-28/h4-9,15,18,25,31H,3,10-14,16-17H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHGOOEBBHKMI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

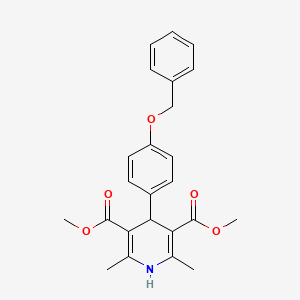
![Ethyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2759668.png)
![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2759670.png)
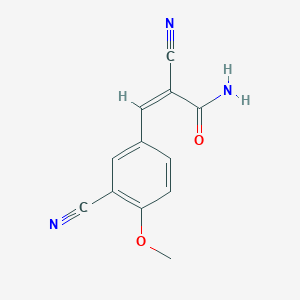
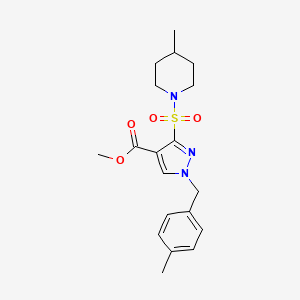
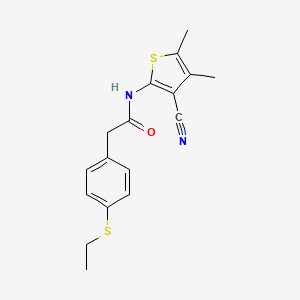
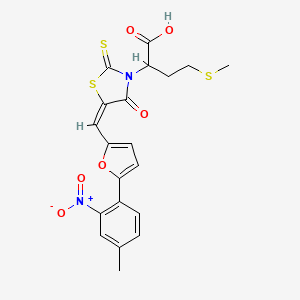
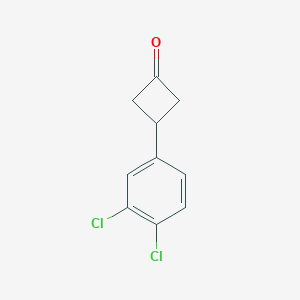
![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
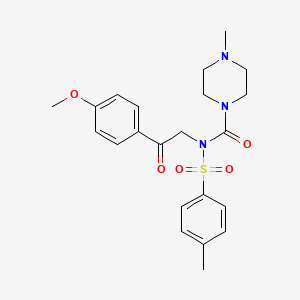
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)
